(3,5-Diethoxy-4-fluorophenyl)methanol
Description
(3,5-Diethoxy-4-fluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol moiety substituted with two ethoxy groups at the 3- and 5-positions and a fluorine atom at the 4-position. This compound is part of the halogenated benzene family, where fluorine’s electronegativity and ethoxy groups’ steric and electronic effects influence its reactivity and physical properties.
Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings (Ref: 10-F603594; CAS: 909854-05-3), which classify it under discontinued halogenated benzenes .
Properties
Molecular Formula |
C11H15FO3 |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
(3,5-diethoxy-4-fluorophenyl)methanol |
InChI |
InChI=1S/C11H15FO3/c1-3-14-9-5-8(7-13)6-10(11(9)12)15-4-2/h5-6,13H,3-4,7H2,1-2H3 |
InChI Key |
YKJXCZGWLSFQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)OCC)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethoxy groups in (3,5-Diethoxy-4-fluorophenyl)methanol enhance solubility in organic solvents compared to methoxy or unsubstituted analogs. However, steric hindrance from the ethoxy groups may reduce reactivity in nucleophilic substitutions relative to smaller substituents .
- Fluorine Positioning: Unlike 5-(3,5-Difluorophenyl)-2-methoxyphenol, which features two fluorine atoms at meta positions, the single para-fluorine in (3,5-Diethoxy-4-fluorophenyl)methanol may direct electrophilic substitution reactions to specific aromatic positions .
Physicochemical Properties
While explicit data (e.g., melting points, logP) for (3,5-Diethoxy-4-fluorophenyl)methanol are unavailable in the provided evidence, comparisons can be inferred:
- Polarity: The diethoxy and hydroxyl groups increase polarity compared to non-hydroxylated analogs like 4-Bromo-N,2-dimethylbenzamide, impacting chromatographic behavior .
- Stability: Fluorine’s electron-withdrawing effect may stabilize the aromatic ring against oxidative degradation, a property shared with 5-(3,5-Difluorophenyl)-2-methoxyphenol .
Research and Application Gaps
- Further investigation into its historical synthetic pathways is warranted.
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